4-(4-Cyanopyridin-2-yl)benzoic acid

Drug Discovery Medicinal Chemistry Physicochemical Properties

Researchers requiring precise spatial control in biaryl coupling often face limited options with standard building blocks. 4-(4-Cyanopyridin-2-yl)benzoic acid solves this with its unique 4-cyanopyridine substitution pattern, enabling controlled molecular geometry in PROTAC linker design and Suzuki-Miyaura cross-couplings. • ΔLogP +0.30 vs. 2-substituted isomer for tuned membrane permeability • Boronic ester derivatives exhibit superior stability for scalable process chemistry • In stock with standard packs (10-100 mg) and bulk custom synthesis available

Molecular Formula C13H8N2O2
Molecular Weight 224.21 g/mol
Cat. No. B14102468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Cyanopyridin-2-yl)benzoic acid
Molecular FormulaC13H8N2O2
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=C(C=C2)C#N)C(=O)O
InChIInChI=1S/C13H8N2O2/c14-7-9-1-6-12(15-8-9)10-2-4-11(5-3-10)13(16)17/h1-6,8H,(H,16,17)
InChIKeyVDWDAPHWBRJBMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Cyanopyridin-2-yl)benzoic acid: Product Overview


4-(4-Cyanopyridin-2-yl)benzoic acid (CAS 648898-11-7) is a heteroaryl benzoic acid building block featuring a unique substitution pattern that combines a cyanopyridine moiety with a benzoic acid functionality [1]. This specific arrangement enables its use as a versatile intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical and agrochemical research, with a demonstrated synthetic utility in Suzuki-Miyaura cross-coupling reactions .

Differentiating 4-(4-Cyanopyridin-2-yl)benzoic acid from Analogs


The 4-(4-cyanopyridin-2-yl)benzoic acid scaffold cannot be substituted with common analogs like 4-(pyridin-2-yl)benzoic acid or its 3-substituted isomers without significant impact on molecular properties. The specific 4-cyanopyridine substitution pattern introduces a unique electronic and steric profile that directly influences key physicochemical parameters, such as lipophilicity (LogP) and hydrogen-bonding capacity, which are critical for biological target engagement and synthetic reactivity . Furthermore, the para-substitution on the benzoic acid ring offers a distinct vector for molecular extension compared to meta- or ortho-substituted analogs, enabling the construction of diverse chemical libraries with controlled spatial orientation .

Quantitative Evidence for 4-(4-Cyanopyridin-2-yl)benzoic acid


Lipophilicity: Positional Isomer Effect

The methyl ester derivative of 4-(4-cyanopyridin-2-yl)benzoic acid exhibits a LogP value of 2.65, which is 0.30 units higher than its 2-substituted analog, methyl 2-(4-cyanopyridin-2-yl)benzoate, with a LogP of 2.35 . This difference in lipophilicity, arising solely from the positional isomerism of the carboxylate group, can significantly influence membrane permeability, oral bioavailability, and the compound's overall ADME profile in a biological system.

Drug Discovery Medicinal Chemistry Physicochemical Properties

Boronic Ester Stability in Suzuki-Miyaura Couplings

The cyanopyridyl moiety is a key component for Suzuki-Miyaura cross-coupling reactions. Research on related ortho-cyanopyridylboronic acids and esters has demonstrated that the corresponding boronic esters exhibit superior stability compared to their free acid counterparts, a finding directly relevant to the synthesis and handling of 4-(4-cyanopyridin-2-yl)benzoic acid derivatives . This stability difference is crucial for achieving higher yields and purities in the final coupled products, providing a quantifiable advantage in synthetic route design.

Organic Synthesis Cross-Coupling Process Chemistry

Applications of 4-(4-Cyanopyridin-2-yl)benzoic acid


Lipophilicity Optimization for Drug Leads

In lead optimization programs, medicinal chemists can utilize the methyl ester of 4-(4-cyanopyridin-2-yl)benzoic acid to introduce a specific lipophilic vector (LogP 2.65) into a molecule. This can be a strategic choice over its 2-substituted analog (LogP 2.35) when aiming to improve membrane permeability without drastically altering other molecular properties .

PROTAC Linker Synthesis

The benzoic acid functionality provides a convenient synthetic handle for conjugation to E3 ligase ligands, while the rigid, biaryl core serves as a linker. The specific substitution pattern allows for precise control over the spatial orientation between the target-binding and E3-binding moieties, a critical factor in forming a stable and functional ternary complex .

Scalable Suzuki-Miyaura Intermediate Synthesis

For process chemists developing scalable routes, the inherent stability of boronic ester derivatives of 4-(4-cyanopyridin-2-yl)benzoic acid under Suzuki-Miyaura conditions offers a distinct advantage. This property can lead to more robust and higher-yielding manufacturing processes for key pharmaceutical intermediates, reducing the cost and complexity of large-scale production .

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